

Spectroscopic Profile of 2,3-Dichloro-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dichloro-1-propanol**

Cat. No.: **B139626**

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **2,3-dichloro-1-propanol**, a key chemical intermediate in various industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Overview

2,3-Dichloro-1-propanol (CAS No: 616-23-9) is a halogenated alcohol with the chemical formula $C_3H_6Cl_2O$.^[1]^[2] Its structure consists of a three-carbon propane backbone with chlorine atoms at the second and third positions and a primary alcohol group at the first position. This arrangement gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the 1H and ^{13}C NMR data for **2,3-dichloro-1-propanol**.

1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.3	m	1H	H-2 (CH)
~3.9	m	2H	H-1 (CH ₂)
~3.8	m	2H	H-3 (CH ₂)
~2.5	br s	1H	OH

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency. The signals for the protons on carbons 1, 2, and 3 are complex due to spin-spin coupling.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
~65	C-1 (CH ₂ OH)
~60	C-2 (CHCl)
~48	C-3 (CH ₂ Cl)

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,3-dichloro-1-propanol** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (alcohol)
2960-2850	C-H stretch (alkane)
1050	C-O stretch (primary alcohol)
750-650	C-Cl stretch

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,3-dichloro-1-propanol** shows characteristic peaks corresponding to the molecular ion and its fragments.

m/z	Relative Intensity	Assignment
128/130/132	Low	$[M]^+$ (Molecular ion with chlorine isotopes)
97/99	Moderate	$[M - CH_2OH]^+$
62/64	High	$[CH_2CHCl]^+$
49	High	$[CH_2Cl]^+$

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

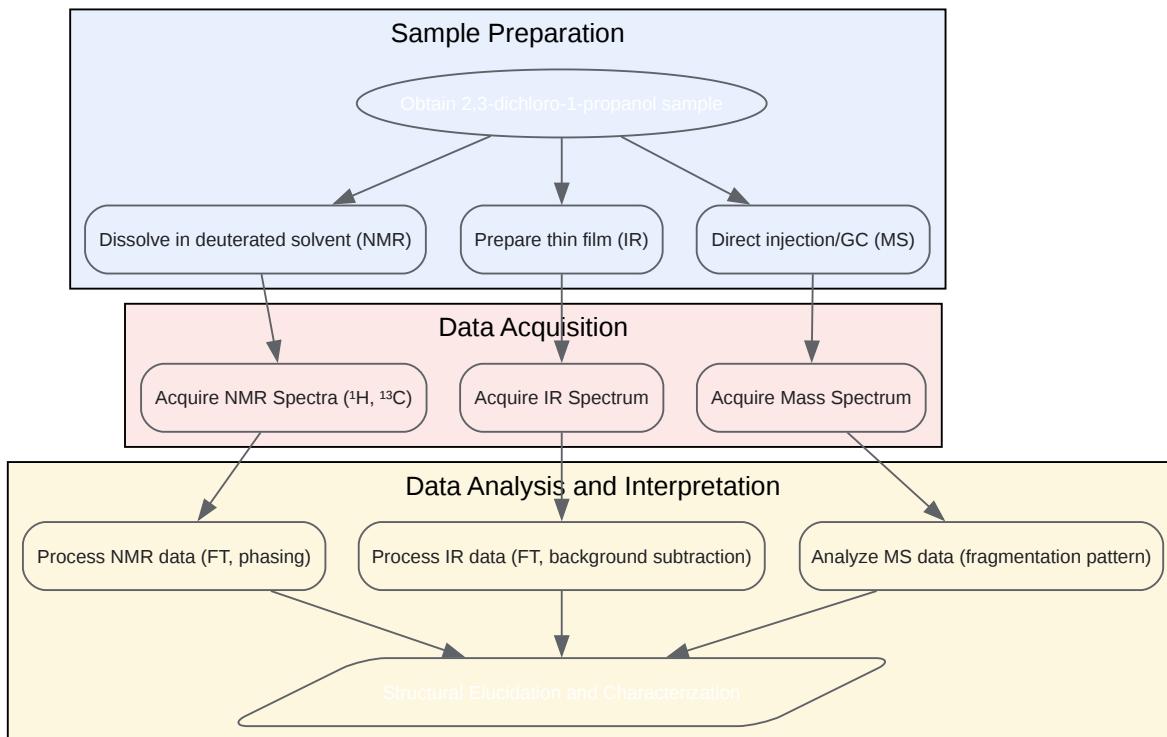
NMR Spectroscopy

- Sample Preparation: A sample of **2,3-dichloro-1-propanol** is dissolved in a deuterated solvent (e.g., $CDCl_3$ or D_2O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For 1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the reference standard.

IR Spectroscopy

- Sample Preparation: A thin film of neat liquid **2,3-dichloro-1-propanol** is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry


- Sample Introduction: A small amount of **2,3-dichloro-1-propanol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample is ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to fragment and form ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure and NMR assignments for **2,3-dichloro-1-propanol**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the spectroscopic analysis of **2,3-dichloro-1-propanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-2,3-Dichloro-1-propanol | C₃H₆Cl₂O | CID 12018 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloro-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139626#2-3-dichloro-1-propanol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com